Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: Linagliptin Dimer Impurity 2 is used as a reference standard in the development of analytical methods for the quantification of linagliptin impurities. This is crucial in the pharmaceutical industry where the presence of impurities in a drug substance can significantly impact the quality and safety of the drug product .
Methods of Application or Experimental Procedures: During the process development of linagliptin, impurities were detected by high-performance liquid chromatography (HPLC). These impurities, including Linagliptin Dimer Impurity 2, were identified, synthesized, and subsequently characterized by their respective spectral data (MS, HRMS, 1H-NMR, 13C-NMR, and IR) .
Results or Outcomes: The identification of these impurities, including Linagliptin Dimer Impurity 2, is useful for quality control and the validation of the analytical method in the manufacture of linagliptin .
Specific Scientific Field: Pharmacology
Summary of the Application: Linagliptin Dimer Impurity 2 has been used to investigate the biological activity and toxicity of linagliptin-based medications.
Specific Scientific Field: Analytical Chemistry
Summary of the Application: Linagliptin Dimer Impurity 2 can be used for the analytical method development and method validation (AMV) during the commercial production of Linagliptin .
Linagliptin Dimer Impurity 2 is a significant process-related impurity derived from Linagliptin, a medication primarily used to manage blood glucose levels in individuals with type 2 diabetes mellitus. This compound, identified by the CAS number 1418133-47-7, consists of two Linagliptin molecules linked together, typically through an amide bond. The presence of impurities like Linagliptin Dimer Impurity 2 can critically affect the quality and safety of pharmaceutical products, making its study essential in drug formulation and quality control processes.
The reaction is generally conducted at temperatures ranging from 30°C to 50°C and requires careful purification techniques such as chromatography to isolate the desired impurity .
Linagliptin Dimer Impurity 2 acts as a competitive and reversible inhibitor of the dipeptidyl peptidase-4 enzyme, similar to its parent compound Linagliptin. This inhibition leads to a reduction in pro-inflammatory factors and promotes anti-inflammatory cell populations, thereby contributing to improved glycemic control in patients with type 2 diabetes mellitus. The compound's biological activity is crucial for understanding its impact on drug efficacy and safety profiles .
The synthesis methods for Linagliptin Dimer Impurity 2 are relatively straightforward. They typically involve:
This method yields high-purity products suitable for use as reference standards in analytical methods .
Linagliptin Dimer Impurity 2 serves several essential roles in pharmaceutical research:
Interaction studies involving Linagliptin Dimer Impurity 2 focus on its pharmacokinetic profile and how it interacts with biological systems. Research indicates that impurities can alter the pharmacodynamics of drug formulations, affecting their efficacy and safety. Understanding these interactions is vital for developing safe therapeutic strategies involving Linagliptin .
Linagliptin Dimer Impurity 2 can be compared with other related compounds, particularly other dimeric forms or impurities associated with dipeptidyl peptidase-4 inhibitors. Some notable similar compounds include:
Compound Name | CAS Number | Molecular Formula | Unique Features |
---|---|---|---|
Linagliptin | 668270-12-0 | C25H28N8O3 | Primary drug used for type 2 diabetes management |
Sitagliptin Dimer Impurity | 274901-16-7 | C19H25N5O3 | Another DPP-4 inhibitor related to diabetes treatment |
Saxagliptin | 361442-04-1 | C18H25N5O3 | Similar mechanism; used for glycemic control |
Linagliptin Dimer Impurity 2 stands out due to its specific formation during the synthesis of Linagliptin and its role as a reference standard for quality control. Unlike other dimeric forms, it is directly linked to the manufacturing process of a widely used diabetes medication, emphasizing its relevance in pharmaceutical development .